Pfn1-IN-C1
Description
Overview of PFN1 as a Key Regulator of Cellular Processes
Profilin 1 (PFN1) is a small, ubiquitously expressed protein that plays a fundamental role in the regulation of actin dynamics, a process essential for a multitude of cellular functions. wikipedia.org The actin cytoskeleton, a dynamic network of protein filaments, is integral to cell motility, division, and the maintenance of cell shape. PFN1's primary function is to bind to actin monomers (G-actin), thereby controlling their availability for polymerization into filamentous actin (F-actin). This regulatory role is crucial for processes such as cell migration, proliferation, and intracellular transport.
Beyond its canonical role in actin polymerization, PFN1 is involved in a diverse range of cellular activities. It interacts with a variety of other proteins, influencing signaling pathways and gene transcription. Its multifaceted nature makes it a central hub in the intricate network of cellular regulation.
Evolution of Research Perspectives on PFN1 Function
The understanding of PFN1's function has evolved significantly since its discovery. Initially, it was characterized simply as an actin-sequestering protein, thought to inhibit actin polymerization by binding to G-actin. However, subsequent research revealed a more complex, dual role. It is now understood that PFN1 can both inhibit and promote actin polymerization depending on the cellular context and the presence of other regulatory proteins.
This revised understanding highlights PFN1's ability to facilitate the exchange of ADP for ATP on actin monomers, a crucial step for efficient actin polymerization. Furthermore, its interactions with other proteins, such as formins and Arp2/3 complex, have demonstrated its active participation in the assembly of specific actin structures. This shift in perspective has broadened the scope of PFN1 research, implicating it in a wider array of physiological and pathological processes.
Conceptual Framework of PFN1 Modulation in Research
The central role of PFN1 in cellular processes has made it an attractive target for modulation in biological research. The ability to either enhance or inhibit PFN1 activity provides a powerful tool to investigate its function in both normal physiology and disease states. Dysregulation of PFN1 has been linked to various pathological conditions, including cancer and neurodegenerative diseases, making it a potential therapeutic target.
The development of small molecules that can specifically interact with PFN1 and alter its function is a key strategy in this field. These chemical probes allow for the temporal and dose-dependent control of PFN1 activity, enabling researchers to dissect its specific contributions to complex cellular behaviors. Pfn1-IN-C1 is one such small molecule, designed to inhibit the interaction between PFN1 and actin, thereby providing a means to study the consequences of this specific molecular event.
This compound: A Specific Inhibitor of the PFN1-Actin Interaction
This compound, also known as compound C1, is a small molecule inhibitor that specifically targets the interaction between Profilin 1 and actin. probechem.com This targeted inhibition allows for the precise investigation of cellular processes that are dependent on this fundamental interaction.
Research Findings on this compound
Research has demonstrated that this compound effectively disrupts the PFN1-actin complex, leading to downstream effects on the actin cytoskeleton. probechem.com Studies have shown that this compound can inhibit the angiogenic capacity of endothelial cells. probechem.com This anti-angiogenic effect is attributed to its ability to interfere with the normal processes of endothelial cell migration and proliferation, both of which are heavily reliant on dynamic actin rearrangements. probechem.com
In the context of cancer research, the inhibition of angiogenesis is a key therapeutic strategy. The ability of this compound to impede the formation of new blood vessels in experimental settings highlights the potential of targeting the PFN1-actin axis in oncology research. Specifically, it has been investigated for its effects on clear-cell renal cell carcinoma cells, where it was shown to reduce cell aggressiveness. nih.gov
The mechanism of action of this compound is centered on its ability to disrupt the normal functioning of the actin cytoskeleton. By preventing the proper interaction between PFN1 and actin, the compound affects the delicate balance of actin polymerization and depolymerization required for various cellular movements and structural changes.
| Property | Data |
| Compound Name | This compound (also known as compound C1) |
| CAS Number | 919010-46-1 |
| Chemical Name | 8-(3-hydroxyphenyl)-10-(4-methylphenyl)-2,4,5,6,7,11,12-heptaazatricyclo[7.4.0.0³,⁷]trideca-1(13),3,5,9,11-pentaen-13-ol |
| Molecular Target | Profilin 1 (PFN1)-actin interaction |
| Reported Biological Activity | Inhibits the angiogenic capacity of endothelial cells; Affects the actin cytoskeleton, migration, and proliferation of endothelial cells. probechem.com |
| Research Area of Interest | Angiogenesis, Cancer Biology (e.g., Renal Cell Carcinoma) nih.gov |
Properties
CAS No. |
919010-46-1 |
|---|---|
Molecular Formula |
C19H15N7O2 |
Molecular Weight |
373.37 |
IUPAC Name |
9-(3-Hydroxyphenyl)-8-(p-tolyl)-4,9-dihydrotetrazolo[1',5':1,2]pyrimido[4,5-d]pyridazin-5-ol |
InChI |
InChI=1S/C19H15N7O2/c1-10-5-7-11(8-6-10)15-14-16(18(28)22-21-15)20-19-23-24-25-26(19)17(14)12-3-2-4-13(27)9-12/h2-9,17,27H,1H3,(H,22,28)(H,20,23,25) |
InChI Key |
XFVDPRNCBPDEGA-UHFFFAOYSA-N |
SMILES |
OC1=NN=C(C2=CC=C(C)C=C2)C3=C1NC4=NN=NN4C3C5=CC=CC(O)=C5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Pfn1-IN-C1; Pfn1 IN C1; Pfn1INC1; Pfn1 inhibitor C1; |
Origin of Product |
United States |
Mechanistic Insights into Pfn1 Modulation by Pfn1 in C1 and Analogs
Influence of Pfn1-IN-C1 on Actin Polymerization Dynamics
The primary and most direct consequence of this compound activity is the disruption of actin polymerization dynamics. PFN1 orchestrates several key steps in this process, and inhibition of its functions by this compound leads to significant alterations in the assembly of actin filaments. nih.gov
Modulation of G-actin to F-actin Transition
The transition from monomeric globular actin (G-actin) to filamentous actin (F-actin) is the fundamental basis of actin polymerization. researchgate.netresearchgate.net PFN1 is a key promoter of this transition in cells. nih.gov Although PFN1 can sequester actin monomers, its primary role in a cellular context is to facilitate the assembly of F-actin. nih.govbiorxiv.org Depletion of PFN1 is generally associated with a reduction in cellular F-actin levels. biorxiv.org
Impact on Nucleotide Exchange on G-actin
For a G-actin monomer to be efficiently added to a growing filament, it must be bound to adenosine (B11128) triphosphate (ATP). PFN1 acts as a crucial catalyst for the nucleotide exchange of actin-bound adenosine diphosphate (B83284) (ADP) for ATP, increasing the rate of this exchange by as much as 1000-fold. nih.govcytoskeleton.comnih.gov This process regenerates the pool of polymerization-competent ATP-G-actin from ADP-G-actin monomers that are released during filament disassembly. nih.govresearchgate.net
| Process | Effect of Profilin 1 (PFN1) | Effect of this compound |
|---|---|---|
| G-actin to F-actin Transition | Promotes | Inhibits |
| Actin Nucleotide Exchange (ADP to ATP) | Catalyzes/Accelerates | Inhibits |
| Delivery of G-actin to Formins/VASP | Facilitates | Prevents |
Regulation of Actin-Binding Protein Interactions (e.g., Formins, VASP)
PFN1 does not act in isolation. It collaborates with a host of other actin-binding proteins to orchestrate the formation of specific actin structures. Among its most important partners are proteins from the formin and Ena/VASP (Vasodilator-stimulated phosphoprotein) families. researchgate.netcancernetwork.com PFN1 binds to the proline-rich regions of these proteins, delivering the ATP-G-actin cargo directly to the sites of filament assembly, such as the leading edge of a migrating cell. nih.govnus.edu.sg This interaction is critical for the processive elongation of unbranched actin filaments by formins and for the anti-capping and filament elongation activities of VASP. nus.edu.sgnih.govresearchgate.netresearchgate.net
By disrupting the PFN1-actin complex, this compound effectively cuts off the supply line of actin monomers to these critical assembly factors. nih.gov This prevents formins and VASP from efficiently carrying out their functions, leading to defects in the formation of structures like filopodia and lamellipodia and resulting in impaired cell migration. nih.govresearchgate.netnih.gov
Effects of this compound on Microtubule Cytoskeleton Dynamics
While the primary target of this compound is an actin-binding protein, its effects can propagate to the other major component of the cytoskeleton: the microtubule network. This influence is largely understood to be indirect, arising from the intricate and extensive crosstalk between the actin and microtubule systems. rupress.orgbpod.org.uk
Direct Interactions with Tubulin and Microtubules
There is currently no scientific evidence to suggest that this compound directly binds to or interacts with tubulin or assembled microtubules. Its mechanism of action is understood to be specific to its inhibition of PFN1.
It is noteworthy that PFN1 itself has been shown to bind directly to tubulin and the microtubule lattice, potentially influencing microtubule growth rates. rupress.orgnih.govresearchgate.netresearchgate.net However, the physiological significance of this direct interaction in the presence of PFN1's high-affinity binding to actin is still under investigation, with some evidence suggesting it may be a secondary function. rupress.orgnih.govnih.gov
Indirect Regulation of Microtubule Organization via Actin Cytoskeleton Interplay
The most significant impact of this compound on microtubules occurs indirectly, as a downstream consequence of its potent effects on the actin cytoskeleton. bpod.org.ukelsevierpure.com The actin and microtubule networks are physically and functionally linked, and major perturbations in one system invariably affect the other. rupress.org
Recent studies have demonstrated that the prolonged depletion of PFN1 or F-actin induces an adaptive, compensatory response in the microtubule cytoskeleton. rupress.orgbpod.org.uknih.govelsevierpure.com This response includes an increase in the number, stability, and acetylation of microtubules. nih.govbiorxiv.org The prevailing hypothesis is that these changes arise from the loss of actomyosin (B1167339) contractility, which alters the mechanical landscape within the cell. nih.govbiorxiv.org By inhibiting PFN1, this compound disrupts the actin network, reduces actomyosin contractility, and thereby triggers this adaptive response in the microtubule network. bpod.org.uknih.gov This demonstrates how a compound targeting an actin regulator can have profound, albeit indirect, effects on microtubule organization and function.
| Compound/Protein Name |
|---|
| This compound |
| Profilin 1 (PFN1) |
| G-actin (Globular actin) |
| F-actin (Filamentous actin) |
| Adenosine diphosphate (ADP) |
| Adenosine triphosphate (ATP) |
| Formins |
| Vasodilator-stimulated phosphoprotein (VASP) |
| Tubulin |
This compound-Mediated Modulation of Cellular Signaling Pathways
The interaction of this compound with Profilin-1 (PFN1) initiates a cascade of changes across several critical cellular signaling pathways. By inhibiting PFN1 function, this compound indirectly influences the activity of key proteins and signaling axes involved in cell cycle regulation, metabolism, and cytoskeletal organization.
Impact on p53 and NFκB Signaling Axes
The functional interplay between PFN1, the tumor suppressor p53, and the inflammatory mediator NFκB (nuclear factor kappa-light-chain-enhancer of activated B cells) is an area of intricate signaling crosstalk. PFN1 has been identified as a potential risk gene in certain inflammatory conditions, where it is implicated in modulating NFκB signaling. dovepress.com The dysregulation of ribosomal proteins, for instance, can trigger the activation of the p53 pathway and the release of pro-inflammatory cytokines, which are features of psoriatic skin pathology. dovepress.com
The relationship between p53 and NFκB is complex; wild-type p53 often inhibits NFκB activation, while certain mutant forms of p53 can prolong its activation, promoting chronic inflammation. nih.govresearchgate.net Given that PFN1 can influence NFκB signaling, its inhibition by this compound is hypothesized to alter the delicate balance of the p53-NFκB axis. This modulation could have significant implications in contexts where both inflammation and tumor suppression pathways are active.
Regulation of AMPK Activation and p27 Phosphorylation
PFN1 plays a significant role in cell cycle control through its influence on AMP-activated protein kinase (AMPK) and the cyclin-dependent kinase inhibitor p27Kip1 (p27). Research in mesenchymal-like triple-negative breast cancer cells has shown that PFN1 overexpression promotes the activation of AMPK. nih.govnih.gov Activated AMPK then phosphorylates p27 on the T198 residue, a post-translational modification that increases the stability of the p27 protein. nih.govnih.gov This leads to an accumulation of p27, which in turn inhibits cell cycle progression. nih.gov
By inhibiting PFN1, this compound is expected to counteract this effect. The anticipated mechanism involves a reduction in AMPK activation, leading to decreased phosphorylation of p27 at T198. This would result in lower p27 protein stability and reduced cell cycle inhibition.
| Target Protein | Effect of PFN1 Overexpression | Anticipated Effect of this compound | Reference |
| AMPK | Increased activation | Decreased activation | nih.govnih.gov |
| p27 (T198) | Increased phosphorylation | Decreased phosphorylation | nih.govnih.gov |
| p27 protein | Increased stability and accumulation | Decreased stability | nih.gov |
Influence on mTOR Signaling and Autophagy Pathways
The influence of PFN1 extends to the mTOR (mechanistic target of rapamycin) signaling pathway, a central regulator of cell growth, proliferation, and autophagy. The activation of AMPK, which is promoted by PFN1, is a known suppressor of mTOR activity. nih.gov Therefore, by promoting AMPK activation, PFN1 can indirectly inhibit the mTOR pathway. nih.gov Furthermore, PFN1 has been shown to affect the levels of PTEN (Phosphatase and Tensin Homolog), a key tumor suppressor that negatively regulates the PI3K/AKT pathway, an upstream activator of mTOR. mdpi.com PTEN is a crucial regulator of autophagy, as it prevents the activation of mTOR, which is an inhibitor of the autophagy process. mdpi.comresearchgate.net
Given these connections, inhibition of PFN1 by this compound would be expected to disinhibit the mTOR signaling pathway. This could occur through reduced AMPK activation and potential alterations in PTEN function. Elevated mTORC1 signaling is a known inhibitor of autophagy, a cellular process for degrading and recycling dysfunctional components. nih.govnih.gov mTORC1 negatively regulates autophagy by phosphorylating key initiation proteins like ULK1. nih.govmdpi.com Consequently, this compound may lead to the suppression of autophagy by bolstering mTORC1 activity.
Alteration of RhoA/ROCK Signaling Cascade
PFN1 is a key regulator of actin polymerization and is directly involved in the RhoA/ROCK signaling cascade, which governs cytoskeletal dynamics, cell contractility, and motility. mdpi.com Rho-associated kinase (ROCK), a primary effector of the small GTPase RhoA, has several downstream targets, including profilins. frontiersin.org The RhoA/ROCK pathway modulates cellular contractility by phosphorylating and inactivating myosin light chain (MLC) phosphatase, leading to an increase in phosphorylated MLC and cell contraction. nih.gov
ROCK-dependent phosphorylation of profilin is thought to reduce its capacity to recycle globular (G)-actin, thereby decreasing the turnover between filamentous (F)-actin and G-actin. frontiersin.org By binding to PFN1, this compound directly interferes with this process. This inhibition is expected to alter the organization of the actin cytoskeleton and modulate cellular processes regulated by the RhoA/ROCK pathway, such as cell adhesion, migration, and contraction. mdpi.com The inhibition of ROCK signaling has been shown to decrease tumor growth and metastasis in preclinical models, highlighting the therapeutic potential of targeting this pathway. nih.gov
Role of Phosphorylation Events in PFN1 Function and this compound Efficacy
The function of PFN1 is not static; it is dynamically regulated by post-translational modifications, most notably phosphorylation. These events directly impact PFN1's ability to interact with its binding partners and, consequently, would influence the efficacy of inhibitory compounds like this compound.
Investigation of Serine 71 Phosphorylation and Actin-Binding
A critical regulatory mechanism of PFN1 function is the phosphorylation of the serine residue at position 71 (Ser71). wustl.edunih.gov The Ser71 residue is located directly within the actin-binding site of PFN1. nih.gov Genetic and pharmacological studies have demonstrated that Protein Kinase A (PKA) can phosphorylate PFN1 at this site. wustl.edunih.gov
This single phosphorylation event has profound functional consequences: it completely abolishes the interaction between PFN1 and actin. nih.govwustl.edu The inability to bind actin disrupts PFN1's primary role in cytoskeletal dynamics and also affects its subcellular localization. PFN1 requires its actin-binding ability for nuclear export; therefore, when Ser71 is phosphorylated, PFN1 is retained within the nucleus. nih.gov
The efficacy of this compound, which targets PFN1, is likely dependent on this phosphorylation state. If this compound's binding is contingent on the conformation of the actin-binding site, its ability to engage PFN1 could be altered by Ser71 phosphorylation. This suggests a requirement for dynamic association and dissociation with actin, regulated by reversible phosphorylation and dephosphorylation of Ser71, for PFN1's multifaceted activities. wustl.edu
| PFN1 Variant | Phosphorylation Status | Actin Binding | Subcellular Localization | Reference |
| Wild-Type (WT) | Unphosphorylated | Yes | Predominantly Cytoplasmic | nih.gov |
| S71A Mutant | Phospho-resistant | Yes | Predominantly Cytoplasmic | nih.gov |
| S71D Mutant | Phospho-mimicking | No | Diffuse (Cytoplasm and Nucleus) | nih.gov |
Analysis of Serine 137 Phosphorylation and Poly-L-proline Binding
Profilin-1 is a key regulator of actin cytoskeleton dynamics, and its function is intricately controlled by various post-translational modifications and interactions with binding partners. cancernetwork.com Among these, the phosphorylation of Serine 137 (S137) and the binding to poly-L-proline (PLP) rich sequences are critical regulatory events that dictate PFN1's cellular activities. nih.govnih.gov
Serine 137 Phosphorylation as a Molecular Switch:
The phosphorylation of PFN1 at the Serine 137 residue acts as a molecular switch that significantly alters its binding affinities and functional outputs. nih.gov This residue is located within the poly-L-proline binding pocket of PFN1. nih.gov Research has identified Rho-associated kinase (ROCK) as a primary kinase that directly phosphorylates PFN1 at S137. plos.org This phosphorylation event introduces a negative charge into the PLP-binding site, leading to electrostatic repulsion and steric hindrance. nih.gov
The functional consequence of S137 phosphorylation is the disruption of PFN1's ability to bind to proteins containing poly-L-proline motifs. nih.govplos.org This has been demonstrated to abolish PFN1's interaction with ligands such as huntingtin. plos.org Conversely, the dephosphorylation of S137 is primarily carried out by Protein Phosphatase 1 (PP1), which restores the ability of PFN1 to bind to its PLP-containing partners. plos.org
Studies using phosphomimetic (S137D) and phospho-resistant (S137A) mutants of PFN1 have been instrumental in elucidating the specific roles of this phosphorylation event. The S137D mutant, which mimics a constitutively phosphorylated state, shows a significantly reduced affinity for PLP-conjugated beads. nih.gov In contrast, the S137A mutant, which cannot be phosphorylated, retains its ability to bind to PLP sequences. nih.gov Importantly, mimicking S137 phosphorylation has been shown to have little effect on PFN1's ability to bind to actin. nih.gov
This specific regulation of PLP binding through S137 phosphorylation has profound implications for the cellular functions of PFN1. For instance, the tumor-suppressive activities of PFN1, which include cell cycle arrest and sensitization to apoptosis, are dependent on its ability to bind to PLP-containing ligands and require its nuclear localization. nih.gov Mimicking S137 phosphorylation abolishes these antitumor effects. nih.gov In breast cancer models, phosphorylation at S137 has been shown to enhance the oncogenic properties of the cells. nih.gov
Poly-L-proline Binding and Functional Consequences:
The ability of PFN1 to bind to poly-L-proline motifs is central to its function as a scaffolding protein that brings together various components of the cellular machinery, particularly those involved in actin dynamics. cancernetwork.comwikipedia.org PFN1 interacts with a wide range of proteins that contain PLP-rich domains, including formins (e.g., mDia1), Ena/VASP proteins, and Arp2/3 complex-related proteins. cancernetwork.comnih.gov These interactions are crucial for processes like cell migration, membrane protrusion, and cytokinesis. cancernetwork.com
The binding of PFN1 to PLP domains is a high-affinity interaction. nih.gov Structural studies have revealed that the PLP-binding site is located at the interface between the N- and C-terminal helices and the upper face of the antiparallel beta-sheet of PFN1. nih.gov
The interplay between S137 phosphorylation and PLP binding provides a sophisticated mechanism for the spatial and temporal regulation of PFN1 activity. By controlling the phosphorylation state of S137, cells can dynamically modulate PFN1's interaction with its PLP-containing partners, thereby fine-tuning actin-dependent processes in response to various signaling cues.
Table 1: Effects of PFN1 Serine 137 Mutants on Molecular Interactions and Cellular Functions This table summarizes the differential effects of wild-type PFN1 and its Serine 137 phosphorylation mutants based on published research findings.
| Feature | PFN1-WT (Wild-Type) | PFN1-S137A (Phospho-resistant) | PFN1-S137D (Phosphomimetic) |
| Binding to Poly-L-proline | Binds | Binds | Abolished/Reduced nih.gov |
| Binding to Actin | Binds | Binds | Unaffected nih.gov |
| Tumor Suppressive Activity | Present | Present | Abolished nih.gov |
| Cell Cycle Arrest | Induces | Induces | Abolished nih.gov |
| Apoptotic Sensitization | Promotes | Promotes | Abolished nih.gov |
| Regulation by ROCK | Phosphorylated | Not Phosphorylated | Mimics Phosphorylation |
| Regulation by PP1 | Dephosphorylated | N/A | N/A |
Cellular and Subcellular Consequences of Pfn1 Modulation by Pfn1 in C1
Impact on Cellular Proliferation and Growth Regulation
Modulation of PFN1 activity by Pfn1-IN-C1 has been observed to impact cellular proliferation. Specifically, this compound has been shown to slow the proliferation of endothelial cells (ECs) in vitro and ex vivo. cancernetwork.comwikipedia.org This effect is consistent with PFN1's general role in regulating the cell cycle and proliferation, where it is considered indispensable for cytokinesis and can modulate cell cycle-related proteins and interact with signaling pathways that influence proliferation. nih.gov
Modulation of Cell Migration and Invasion Processes
This compound has demonstrated effects on cell migration and invasion. Research indicates that this compound slows the migration of endothelial cells. cancernetwork.comwikipedia.org Furthermore, it inhibits the angiogenic ability of ECs in both in vitro and ex vivo settings. cancernetwork.comwikipedia.org PFN1 is known to play a vital role in cell motility, migration, and invasion by interacting with actin and proline-rich ligands. nih.gov
Effects on Lamellipodial Dynamics and Membrane Protrusion
While PFN1 is a key regulator of actin dynamics essential for the formation and dynamics of lamellipodia and membrane protrusions, the specific effects of this compound on these processes have not been explicitly detailed in the available research findings. PFN1's role in promoting actin polymerization at the leading edge is critical for cell movement. nih.gov
Regulation of Cell-Cell Adhesion and Epithelial-Mesenchymal Transition (EMT)
PFN1 is understood to modulate cell adhesion and epithelial-to-mesenchymal transition (EMT) in various cell types, including cancer cells. nih.gov However, the precise mechanisms by which PFN1 regulates cell adhesion are not fully elucidated, and the direct impact of this compound on cell-cell adhesion or EMT processes has not been specifically reported in the examined literature. nih.gov
Invadopodia Formation and Matrix Degradation
PFN1 has been implicated in regulating invadopodia formation and controlling the efficiency of invasion by influencing the recruitment of proteins like Tks5 through its role in phosphoinositide control. nih.gov Despite PFN1's known involvement in these invasive structures, the specific effects of this compound on invadopodia formation or matrix degradation have not been detailed in the available research findings.
Regulation of Mitochondrial Function and Dynamics
Recent studies have revealed that PFN1 localizes inside mitochondria and is critical for maintaining mitochondrial homeostasis and function. nih.gov Loss of PFN1 has been shown to increase mitophagy and the production of mitochondrial-derived vesicles, leading to the accumulation of depolarized, dysmorphic mitochondria with altered metabolic properties in PFN1 knockout cells. Mutations in PFN1 have also been linked to the deregulation of autophagy pathways and mitochondrial homeostasis. Despite these findings on PFN1's role in mitochondria, the specific effects of this compound on mitochondrial function or dynamics have not been explicitly detailed in the available research.
Summary of Known Direct Effects of this compound
| Effect | Target Protein | Observed Outcome in ECs (in vitro/ex vivo) | Source |
| Reduction of cellular F-actin levels | PFN1 | Reduced overall levels | genecards.orgorigene.comcancernetwork.com |
| Cellular Proliferation | PFN1 | Slowed proliferation | cancernetwork.comwikipedia.org |
| Cell Migration | PFN1 | Slowed migration | cancernetwork.comwikipedia.org |
| Angiogenesis | PFN1 | Inhibited angiogenic ability | cancernetwork.comwikipedia.org |
Effects on Mitochondrial Morphology and Respiration
Modulation of PFN1 has been shown to impact mitochondrial structure and metabolic function. Loss of PFN1 expression, for instance, disrupts mitochondrial morphology, leading to the accumulation of dysmorphic mitochondria with altered metabolic properties. embopress.orgnih.govnih.gov Transmission electron microscopy has revealed that cells deficient in PFN1 exhibit elongated, dysmorphic mitochondria with abnormal cristae structure, in contrast to the normally shaped mitochondria observed in control cells. embopress.org
Furthermore, PFN1 modulation affects mitochondrial respiration. Studies using the Seahorse Extracellular Flux Analyzer have indicated that cells with reduced PFN1 expression display deficient basal and compensatory glycolysis. embopress.orgnih.govresearchgate.net A slight reduction in basal respiration has also been observed in these cells. embopress.orgnih.govresearchgate.net This suggests that PFN1 is important for maintaining optimal mitochondrial metabolism. embopress.orgnih.gov
| Cellular State | Basal Glycolysis | Compensatory Glycolysis | Basal Respiration | Mitochondrial Morphology |
|---|---|---|---|---|
| Control Cells | Normal | Normal | Normal | Normally shaped |
| PFN1 Modulated (KO) | Deficient | Deficient | Slightly Reduced | Elongated, Dysmorphic |
Modulation of Mitophagy and Mitochondrial Quality Control
PFN1 modulation influences mitophagy, the selective degradation of damaged mitochondria, and other mitochondrial quality control pathways. Loss of PFN1 function leads to a significant upregulation of mitophagy. embopress.orgnih.govnih.govresearchgate.netresearchgate.net Despite the increased activation of mitophagy and other quality control pathways, PFN1 knockout cells still accumulate damaged and dysfunctional mitochondria. nih.govresearchgate.netresearchgate.net This suggests that while the cellular machinery for mitophagy is activated, it may not be fully effective in clearing the compromised mitochondria when PFN1 is modulated. The upregulation of autophagy observed upon loss of PFN1 expression is linked to mTOR deactivation. nih.gov RNA-seq analysis has identified significant changes in the expression of genes associated with lysosome/endosome systems and autophagy in PFN1-deficient cells. nih.gov
Impact on Reactive Oxygen Species (ROS) Production
The modulation of PFN1 can also affect the production of reactive oxygen species (ROS). Interestingly, studies have shown that PFN1 knockout cells exhibit a reduction in ROS production compared to control cells. nih.govresearchgate.net Quantification using fluorogenic probes for measuring oxidative stress in live cells demonstrated a notable decrease in ROS levels in cells lacking PFN1. nih.govresearchgate.net This finding indicates a complex relationship between PFN1 activity, mitochondrial function, and oxidative stress.
| Cellular State | ROS Production |
|---|---|
| Control Cells | Normal |
| PFN1 Modulated (KO) | Reduced (50%) |
Subcellular Localization and Nucleocytoplasmic Shuttling of PFN1 under this compound Influence
The subcellular localization and movement of PFN1 between the nucleus and cytoplasm are crucial for its diverse functions. While this compound is an inhibitor of PFN1-actin interaction, studies on PFN1 localization, particularly in the context of mutations or phosphorylation that affect its binding capabilities, provide insight into how inhibiting its function might influence its cellular distribution.
PFN1 is known to localize within the mitochondrial matrix, a surprising finding given its established role in cytoplasmic actin dynamics. nih.govresearchgate.net This internal mitochondrial localization suggests a direct role for PFN1 in regulating mitochondrial function from within. nih.govresearchgate.net
Furthermore, the ability of PFN1 to bind actin is important for its nuclear export, mediated by exportin-6. frontiersin.org Modifications to PFN1, such as phosphorylation at Ser71 which disrupts actin binding, can lead to nuclear retention of PFN1. frontiersin.org While the direct effect of this compound on PFN1's subcellular localization has not been explicitly detailed in the provided results, an inhibitor that interferes with PFN1-actin interaction could potentially influence this shuttling process, potentially leading to altered nucleocytoplasmic distribution of PFN1, similar to the effects observed with actin-binding deficient PFN1 mutants. Mutations in PFN1 have also been shown to impair nucleocytoplasmic transport, affecting the distribution of nuclear pore complex components and leading to the abnormal cytoplasmic redistribution of transport factors like Ran. biorxiv.orgnih.gov
Alteration of Cellular Responses to Stress and Therapeutic Agents
Modulating PFN1 can impact how cells respond to various stresses and therapeutic interventions. PFN1 has been implicated in cellular stress responses, including those related to mitochondrial dysfunction. elifesciences.org The integrated stress response (ISR), which can be triggered by mitochondrial dysfunction, is a key pathway for managing cellular stress and restoring homeostasis. elifesciences.org While the direct link between this compound and the ISR is not explicitly detailed, the compound's impact on mitochondrial function suggests a potential influence on this pathway.
Moreover, PFN1's role in cellular proliferation, survival, and motility suggests that its modulation can alter cellular responses to therapeutic agents, particularly in the context of cancer. PFN1 has been described as a non-classical tumor suppressor, capable of inhibiting proliferation and augmenting chemotherapy-induced apoptosis. frontiersin.orgcancernetwork.com The apoptosis-sensitizing effect of PFN1 has been linked to its cytoplasmic localization and actin-binding ability. frontiersin.org Phosphorylation of PFN1 at Ser71, which inhibits actin binding, can abolish its apoptosis-sensitizing activity, particularly in response to chemotherapeutic agents like paclitaxel. frontiersin.org This suggests that inhibiting PFN1-actin interaction with a compound like this compound could potentially impact the effectiveness of certain chemotherapy regimens. Studies have also indicated that PFN1 is involved in resistance to therapeutic agents like temozolomide (B1682018) in glioblastoma cells. cancernetwork.com
Investigation of Pfn1 in C1 Effects in Preclinical in Vitro and in Vivo Models
In Vitro Cellular Models for Pfn1-IN-C1 Research
In vitro studies using various cell lines are fundamental to understanding the cellular and molecular effects of compounds like this compound. These models allow for controlled investigation into the compound's impact on specific cellular processes relevant to disease progression.
Application in Renal Cell Carcinoma Cell Lines
Research has specifically investigated the effects of this compound, referred to as C1 in some studies, in renal cell carcinoma (RCC) cell lines. PFN1 is notably overexpressed in clear-cell renal cell carcinoma (ccRCC), the most common subtype of kidney cancer, and its high expression is associated with a poor prognosis. nih.govhealth.milnih.govcancernetwork.comresearchgate.net In vitro studies have demonstrated the importance of PFN1 in the proliferation and migration of RCC cells. nih.govhealth.mil
Treatment with this compound (C1), as a Pfn1-actin interaction inhibitor, has been shown to reduce the proliferation and migration of RCC cells in vitro. nih.gov Another Pfn1-actin interaction inhibitor, C74 (a later generation inhibitor), and C2 also substantially reduced the migration and proliferation of RCC cells in cell culture settings. nih.gov These inhibitors demonstrated a more robust effect on cell migration compared to PFN1 knockdown. nih.gov Silencing PFN1 expression in VHL-deficient RCC cell lines, such as RVN and 786-0, also resulted in reduced proliferation in 2D culture. nih.gov These findings support the concept that targeting PFN1-actin interaction with inhibitors like this compound can mitigate the aggressive behavior of RCC cells in vitro.
Studies in Breast Cancer and Lung Cancer Cell Lines
PFN1's role in breast and lung cancers is complex and appears context-dependent. In breast cancer, PFN1 is frequently downregulated in tissues and cell lines, and its loss can enhance the motility and invasiveness of cells like MDA-MB-231. nih.gov Conversely, overexpression of PFN1 can reduce the invasion and migration of breast cancer cells and inhibit their proliferation in vitro. cancernetwork.comfrontiersin.org While this compound is not specifically mentioned in studies on breast cancer cell lines in the provided search results, the observed effects of PFN1 modulation in these models highlight the potential relevance of targeting PFN1 activity.
In lung cancer, particularly non-small cell lung cancer (NSCLC), PFN1 expression is often higher, and lower expression is linked to a better prognosis. cancernetwork.comfrontiersin.orgnih.gov Downregulation of PFN1 has been shown to inhibit migration in the lung cancer cell line A549. cancernetwork.comnih.gov PFN1 overexpression can promote NSCLC cell migration and metastasis in vitro, partly by influencing microvesicle secretion. frontiersin.org Similar to breast cancer, direct studies of this compound in lung cancer cell lines were not found in the provided results, but the established role of PFN1 in these cells suggests that inhibiting its function could have therapeutic implications, although the precise effects might vary depending on the specific cancer subtype and cellular context.
Investigation in Pancreatic, Laryngeal, and Colorectal Carcinoma Cells
Research has also explored the involvement of PFN1 in pancreatic, laryngeal, and colorectal carcinomas using in vitro models.
In pancreatic cancer, PFN1 is reported to be downregulated in cell secretomes compared to normal pancreatic ductal cells and has been found to suppress proliferation in pancreatic adenocarcinoma cell lines. cancernetwork.com High PFN1 expression correlates with better cancer-specific survival, and overexpression of PFN1 attenuated the proliferation of pancreatic cancer cells like MIA PaCa-2 in vitro. nih.gov
In laryngeal carcinoma, PFN1 is increased in tumor tissues compared to normal adjacent tissues and is considered a potential biomarker. cancernetwork.comnih.govplos.orgsemanticscholar.org Silencing PFN1 expression in laryngeal carcinoma Hep-2 cells inhibited their proliferation and affected their migration ability, indicating a role for PFN1 in laryngeal carcinoma metastasis. nih.govplos.orgsemanticscholar.org
In colorectal carcinoma (CRC), high PFN1 expression in clinical samples was associated with lower stage and longer survival. nih.gov Studies involving Furowanin A, a compound with anti-cancer activities in CRC, found that it up-regulated PFN1 expression, and this up-regulation contributed to its anti-proliferative and anti-metastatic effects in CRC cells in vitro. nih.gov Conversely, PFN1 knockdown reduced the effectiveness of Furowanin A's anti-cancer activities. nih.gov
While this compound was not explicitly named in the context of in vitro studies for pancreatic, laryngeal, or colorectal carcinoma in the provided results, the findings regarding PFN1's influence on the behavior of these cancer cells suggest that targeting PFN1 activity could be a relevant area of investigation.
Bone Cell Models for Skeletal Disorders Research
No information regarding the use of this compound or studies on PFN1 in bone cell models for skeletal disorders research was found in the provided search results.
In Vivo Preclinical Models for this compound Research
In vivo preclinical models are essential for evaluating the systemic effects and anti-tumor efficacy of potential therapeutic compounds. Studies using these models have provided evidence for the in vivo activity of this compound and other PFN1 modulators.
Treatment with a computationally designed Pfn1-actin interaction inhibitor, referred to as C1, reduced RCC tumor growth in vivo. nih.gov A later generation inhibitor, C74, also demonstrated the ability to diminish RCC tumor growth in vivo. nih.govhealth.mil These in vivo findings in RCC models corroborate the in vitro observations and support the potential of PFN1 inhibition as a therapeutic strategy for this cancer type.
Beyond RCC, in vivo studies involving modulation of PFN1 expression have been conducted in other cancer models. In pancreatic cancer, overexpression of PFN1 inhibited tumor growth in orthotopic mouse models, while downregulation promoted subcutaneous tumor growth. nih.gov In NSCLC models, PFN1 overexpression promoted tumor metastasis in vivo. frontiersin.org In colorectal cancer xenograft models, treatment with Furowanin A, which up-regulates PFN1, reduced tumor growth and pulmonary metastasis. nih.gov
In the context of neurodegenerative research related to ALS, mouse models expressing mutant PFN1 have been developed and studied to understand the impact on motor neuron function and survival. frontiersin.org
These in vivo studies, while not all specifically using this compound, collectively demonstrate that modulating PFN1 activity can influence tumor growth and metastasis in various cancer types, as well as impact neurological function in models of neurodegenerative disease. The in vivo efficacy shown for this compound (C1) in RCC models provides direct evidence for its potential as a therapeutic agent. nih.gov
Based on the conducted search, the results primarily focus on the Profilin 1 (PFN1) protein, its biological functions, its role in various diseases (such as ALS and cancer), and the effects of modulating the protein's expression or function in preclinical models.
However, no specific information was found regarding a chemical compound explicitly named "this compound" and its preclinical effects in tumor growth modulation, motor neuron function, or skeletal remodeling models as outlined in your request. While a related compound, "Pfn1-IN-C2", was identified in PubChem with CID 135715330 nih.gov, data pertaining to the preclinical investigation of "this compound" were not retrieved from the search results, excluding the specified sources.
Therefore, it is not possible to generate an article focusing solely on the chemical compound "this compound" and its specific effects in the requested preclinical models based on the available search information. The provided outline and the requirement to focus exclusively on the compound's effects cannot be met without relevant data for "this compound".
Advanced Methodologies and Research Techniques for Studying Pfn1 and Its Modulators
Molecular and Biochemical Assays
Molecular and biochemical assays are fundamental tools for dissecting the interactions and activities of PFN1 and potential modulators in a controlled, often cell-free, environment.
Fluorescence Polarization for Binding Affinity Determination
Fluorescence polarization (FP) is a versatile technique used to quantify the binding affinity between a fluorescently labeled molecule and a larger, non-labeled molecule. This method is based on the principle that the rotational motion of a fluorescent molecule slows down upon binding to a larger molecule, leading to an increase in the polarization of emitted light nih.gov.
In the context of PFN1 research, FP assays are employed to determine the dissociation constants (KD) of PFN1 binding to various ligands, including actin monomers and tubulin dimers researchgate.netwikipedia.orgnih.gov. For example, studies have utilized fluorescently labeled actin or tubulin and measured the change in fluorescence polarization upon titration with PFN1 or modified versions of PFN1, such as mApple-PFN1 researchgate.netwikipedia.orgnih.gov. This allows for the quantitative assessment of binding strength. Research has shown that untagged PFN1 and mApple-PFN1 bind actin monomers with similar high affinity, reporting KD values around 100 nM researchgate.netwikipedia.orgnih.gov. FP can also be used to assess the binding of PFN1 to tubulin dimers, with a reported KD of approximately 1.89 µM for mApple-PFN1 binding to unlabeled tubulin dimers researchgate.netwikipedia.orgnih.gov. The application of FP can be extended to study the binding of PFN1 modulators, such as Pfn1-IN-C1, by competing with a fluorescently labeled known ligand of PFN1, thereby determining the modulator's affinity for PFN1.
Representative Binding Affinity Data (Example from PFN1 studies):
| Interaction | Method | KD (nM) | Citation |
| PFN1 - Actin Monomer | Fluorescence Polarization | ~100 | researchgate.netwikipedia.orgnih.gov |
| mAp-PFN1 - Actin Monomer | Fluorescence Polarization | ~102 | researchgate.netwikipedia.orgnih.gov |
| mAp-PFN1 - Tubulin Dimer | Fluorescence Polarization | ~1890 (1.89 µM) | researchgate.netwikipedia.orgnih.gov |
Pyrene (B120774) Fluorescence Assays for Actin Assembly Kinetics
Pyrene fluorescence assays are a standard method for monitoring the kinetics of actin polymerization in real-time. This technique utilizes actin monomers labeled with pyrene, a fluorescent molecule whose fluorescence intensity increases significantly upon incorporation into filamentous actin (F-actin) uni-freiburg.de. By tracking the change in pyrene fluorescence over time, researchers can measure the rate and extent of actin assembly.
These assays are widely used to study the effects of PFN1 and its modulators on actin dynamics. PFN1 is known to bind actin monomers and influence their assembly into filaments researchgate.netwikipedia.orgnih.govuni-freiburg.de. Pyrene fluorescence assays can quantify PFN1's ability to suppress spontaneous actin filament nucleation and to promote formin-mediated actin assembly researchgate.netwikipedia.orgnih.govuni-freiburg.de. Studies comparing untagged PFN1 and tagged versions like mApple-PFN1 have shown that both inhibit the spontaneous assembly of actin filaments, resulting in less total actin polymer compared to actin alone controls researchgate.netwikipedia.orgnih.gov. Furthermore, these assays can demonstrate PFN1's capacity to enhance actin filament assembly in the presence of formins like mDia1 researchgate.netwikipedia.orgnih.govuni-freiburg.deresearchgate.net. Modulators like this compound, known to inhibit PFN1-actin interaction and actin polymerization, can be evaluated using pyrene fluorescence assays to quantify their impact on these processes.
Representative Actin Polymerization Data (Example):
| Condition | Spontaneous Assembly (Relative Fluorescence Units) | Formin-mediated Assembly (Relative Fluorescence Units) | Citation |
| Actin Alone | High | N/A | researchgate.netwikipedia.orgnih.gov |
| Actin + PFN1 | Lower than Actin Alone | Higher than Actin Alone + Formin | researchgate.netwikipedia.orgnih.govresearchgate.net |
| Actin + mAp-PFN1 | Lower than Actin Alone | Higher than Actin Alone + Formin | researchgate.netwikipedia.orgnih.govresearchgate.net |
| Actin + Formin + PFN1 | N/A | Significantly Enhanced | researchgate.netwikipedia.orgnih.govresearchgate.net |
| Actin + Formin + mAp-PFN1 | N/A | Significantly Enhanced | researchgate.netwikipedia.orgnih.govresearchgate.net |
Note: Specific fluorescence units and time scales vary between experiments.
Liposome Pelleting Assays for Lipid Interaction Studies
Liposome pelleting assays are biochemical techniques used to investigate the interaction of proteins with lipids. This method involves incubating a protein with liposomes containing specific lipid compositions. Upon centrifugation, liposomes and any bound proteins are pelleted, while unbound proteins remain in the supernatant researchgate.netwikipedia.org. The presence of the protein in the pellet fraction indicates binding to the liposomes.
PFN1 is known to interact with phosphoinositide (PIP) lipids, such as PI(4,5)P2 and PI(3,5)P2, which are important for various cellular processes, including membrane trafficking and signal transduction researchgate.netwikipedia.org. Liposome pelleting assays are used to assess the binding of PFN1 to liposomes containing these specific lipids researchgate.netwikipedia.org. Analysis of the pellet and supernatant fractions, often by Western blotting, allows for the determination of the extent of PFN1-lipid interaction researchgate.netwikipedia.org. Studies have shown that both untagged PFN1 and tagged versions bind to liposomes containing PI(3,5)P2 or PI(4,5)P2 lipids researchgate.netwikipedia.org. These assays can be adapted to study how PFN1 modulators might influence PFN1's interaction with lipids.
Representative Lipid Binding Data (Example):
| Protein | Liposome Composition | Detected in Pellet | Citation |
| Untagged PFN1 | Control (e.g., PS) | Low | researchgate.netwikipedia.org |
| Untagged PFN1 | PI(3,5)P2 | High | researchgate.netwikipedia.org |
| Untagged PFN1 | PI(4,5)P2 | High | researchgate.netwikipedia.org |
| mAp-PFN1 | Control (e.g., PS) | Low | researchgate.netwikipedia.org |
| mAp-PFN1 | PI(3,5)P2 | High | researchgate.netwikipedia.org |
| mAp-PFN1 | PI(4,5)P2 | High | researchgate.netwikipedia.org |
Immunoprecipitation and Western Blotting for Protein Expression and Interaction Analysis
Immunoprecipitation (IP) and Western blotting (WB) are widely used techniques for studying protein expression levels and protein-protein interactions. IP involves using an antibody to isolate a specific protein (and any interacting partners) from a cell lysate. WB is then used to detect the isolated protein or its interacting partners based on their size and recognition by specific antibodies.
These methods are essential for investigating PFN1's interactions with other cellular proteins and assessing how modulators might affect these interactions. IP followed by WB can confirm the binding of PFN1 to known partners like actin, VASP, and formins. Studies have utilized IP-MS (mass spectrometry) to identify novel PFN1-interacting proteins. WB alone is used to assess the total expression levels of PFN1 and other proteins of interest in different cellular conditions or upon treatment with modulators. For example, IP and WB have been used to validate the binding of PFN1 to Cdc42 and to examine the interaction of ALS-linked PFN1 variants with formin proteins. These techniques can be applied to study the effects of this compound on PFN1's interaction profile or expression levels.
Representative Protein Interaction Data (Example from PFN1 studies):
| Proteins Co-immunoprecipitated | PFN1 Variant/Condition | Enrichment (vs. Control/WT) | Method | Citation |
| PFN1 and Cdc42 | Wild Type PFN1 | Significant Enrichment | Co-IP/WB | |
| PFN1 G118V and FMNL1 | ALS-linked variant | Enhanced | IP/WB/MS | |
| PFN1 G118V and Diaph1 | ALS-linked variant | Enhanced | IP/WB/MS | |
| PFN1 G118V and Diaph2 | ALS-linked variant | Enhanced | IP/WB/MS | |
| PFN1 and Actin | Wild Type PFN1 | Detected | Co-IP/WB | |
| PFN1 S71A and Actin | Phosphorylation mimic | Reduced Binding | Co-IP/WB |
Cellular Imaging Techniques
Cellular imaging techniques provide spatial and temporal information about the localization and dynamics of PFN1 and the effects of its modulators within living or fixed cells.
Confocal Microscopy for Subcellular Localization and Morphological Analysis
Confocal microscopy is an optical imaging technique that uses a spatial pinhole to eliminate out-of-focus light, producing clear images of thick specimens at various depths. This allows for the visualization of fluorescently labeled proteins and cellular structures with high resolution in multiple planes, enabling the reconstruction of 3D information.
In PFN1 research, confocal microscopy is widely used to determine the subcellular localization of PFN1 and to analyze the morphology of the actin cytoskeleton and other cellular structures that PFN1 influences researchgate.netwikipedia.org. Fluorescently tagged PFN1 or immunofluorescence staining for endogenous PFN1 allows researchers to visualize where PFN1 is located within the cell, such as the cytoplasm, nucleus, or associated with specific organelles like mitochondria. Confocal microscopy can also be used to observe changes in cell shape, actin filament organization, and microtubule networks in cells with altered PFN1 expression or treated with PFN1 modulators researchgate.netwikipedia.org. For instance, studies have used confocal microscopy to confirm the predominantly cytosolic localization of PFN1 and to observe aberrant actin filament and microtubule networks in PFN1-deficient cells researchgate.netwikipedia.org. This technique is invaluable for understanding the cellular context of PFN1 function and the impact of compounds like this compound on cellular architecture.
Representative Subcellular Localization Data (Example):
| Protein Labeling | Cellular Compartment | Observed Localization | Method | Citation |
| mNG-Pfn1 | Mammalian Cells | Predominantly Cytosolic | Confocal Microscopy | |
| Endogenous PFN1 | Mammalian Cells | Predominantly Cytosolic | Confocal Microscopy | |
| GFP-PFN1 | Mitochondria in Cells | Inside the Matrix | Confocal Microscopy | |
| Halo-PFN1 | Microtubules in Live Cells | Associated with MTs | Confocal Microscopy | researchgate.netwikipedia.org |
TIRF Microscopy for Dynamic Interaction Visualization
Total Internal Reflection Fluorescence (TIRF) microscopy is a powerful technique for visualizing dynamic molecular events occurring near the cell membrane or on a surface. It achieves high signal-to-noise ratio by selectively exciting fluorophores within a thin optical section (typically less than 200 nm) immediately above the coverslip. This makes it ideal for observing processes like actin polymerization, protein-protein interactions, and membrane dynamics in living cells or in reconstituted in vitro systems.
TIRF microscopy has been extensively used to study PFN1's role in actin and microtubule dynamics wikipedia.orgwikipedia.orgnih.gov. Researchers have employed TIRF to monitor actin filaments assembled in the presence of PFN1, observing effects on filament nucleation and elongation rates wikipedia.orgwikipedia.org. For instance, studies have used TIRF to show that PFN1 inhibits the spontaneous assembly of actin filaments while promoting formin-mediated actin assembly wikipedia.org. TIRF microscopy allows for the direct visualization of fluorescently labeled PFN1 interacting with actin filaments or microtubules in real-time wikipedia.orgwikipedia.org. This technique can be applied to study how modulators like Pfn1-IN-1/compound C1 affect the dynamic interaction between PFN1 and actin, potentially revealing alterations in binding kinetics or the localization of PFN1 during polymerization events. Studies have monitored actin filaments assembled in the presence of PFN1 using TIRF microscopy to assess the impact of PFN1 on filament dynamics wikipedia.org.
Application of Genetically Encoded PFN1 Tags (e.g., Halo-PFN1, mApple-PFN1)
Genetically encoded tags, such as HaloTag and fluorescent proteins like mApple, fused to PFN1 allow for the visualization and tracking of PFN1 in live cells without significantly interfering with its function wikipedia.orgwikipedia.orgchem960.comglycosmos.org. These tagged versions of PFN1 have been engineered and characterized to ensure they behave similarly to the untagged protein in biochemical assays and cellular contexts wikipedia.orgwikipedia.orgchem960.com.
Halo-PFN1 allows for covalent labeling with various fluorescent ligands, offering flexibility in multicolor imaging and single-molecule tracking studies wikipedia.orgwikipedia.orgchem960.com. mApple-PFN1 provides a direct fluorescent readout for localization and dynamics wikipedia.orgwikipedia.orgchem960.com. These tools are invaluable for studying PFN1's localization within the cell, its movement, and its interactions with other cellular components wikipedia.orgwikipedia.orgchem960.comglycosmos.org. By expressing tagged PFN1 in cells treated with a modulator like Pfn1-IN-1/compound C1, researchers can investigate how the compound affects PFN1's cellular distribution, its recruitment to specific structures (like actin filaments or membranes), and its dynamic behavior. Studies have used Halo-PFN1 and mApple-PFN1 to visualize PFN1 in live cells and study its interactions with actin and microtubules wikipedia.orgwikipedia.orgchem960.comglycosmos.org. For example, tagged PFN1 has been used to show its localization in the cytoplasm, nucleus, and on actin filaments and microtubules wikipedia.org.
Genetic Manipulation and Perturbation Approaches
Genetic approaches are fundamental to understanding the role of PFN1 in cellular processes and disease. These methods allow for the alteration of PFN1 expression levels or the introduction of specific mutations to study the functional consequences.
CRISPR/Cas9-Mediated Gene Knockout and Gene Editing
CRISPR/Cas9 technology provides a precise and efficient method for gene editing, including the knockout of specific genes like PFN1 glycosmos.orgrcsb.org. By generating cell lines or model organisms where the PFN1 gene is knocked out, researchers can study the cellular and physiological consequences of complete PFN1 deficiency glycosmos.orgrcsb.org. This allows for the identification of processes that are dependent on PFN1 function.
CRISPR/Cas9 has been used to generate PFN1 knockout cell lines in various contexts, including neuronal cells and podocytes, to study its roles in differentiation, autophagy, and preventing mitotic catastrophe. Studying the effects of Pfn1-IN-1/compound C1 in PFN1 knockout cells can help determine if the compound's effects are mediated solely through PFN1 or if it has off-target effects. If a phenotype observed upon PFN1 knockout is rescued or altered by the compound, it further supports PFN1 as a target. CRISPR/Cas9-mediated PFN1 knockout has been used to study the impact of PFN1 loss on cellular functions and to generate cell models for research glycosmos.orgrcsb.org.
Expression of PFN1 Mutants (e.g., Actin-binding deficient, PLP-binding deficient, Phosphomimetic/Preventing Mutants)
Actin-binding deficient mutants help determine which PFN1 functions rely on its interaction with actin monomers. PLP-binding deficient mutants shed light on the importance of interactions with formins and other proline-rich proteins. Phosphomimetic or phosphopreveting mutants (e.g., at Ser71) are used to study the regulatory role of phosphorylation on PFN1 activity and interactions. By introducing these mutants into cells and observing the effects, researchers can gain insights into the molecular mechanisms of PFN1. Studying how Pfn1-IN-1/compound C1 interacts with or affects the function of these specific PFN1 mutants can help pinpoint the compound's binding site or mechanism of action. For example, if the compound's effect is abolished in an actin-binding deficient mutant, it suggests the compound targets the PFN1-actin interaction. Studies have characterized PFN1 mutants with reduced binding to actin or poly-proline-stretch ligands to understand the importance of these interactions. ALS-linked PFN1 mutants have also been studied to understand their impact on actin dynamics and interactions glycosmos.orgmaayanlab.clouduniprot.org.
Omics-Based Methodologies
Omics approaches provide a global view of molecular changes in response to PFN1 manipulation or modulator treatment, offering insights into affected pathways and cellular processes.
RNA Sequencing for Transcriptomic Profiling
RNA sequencing (RNA-Seq) is a powerful technique for analyzing the entire transcriptome of a cell or tissue, providing a comprehensive profile of gene expression levels. By comparing the transcriptomic profiles of cells with altered PFN1 levels (e.g., PFN1 knockout cells) or cells treated with Pfn1-IN-1/compound C1 versus control cells, researchers can identify genes and pathways that are significantly affected.
RNA-Seq has been used to study the global gene expression changes upon PFN1 knockout, revealing alterations in pathways related to autophagy, endosome/lysosome systems, and mTOR signaling. Transcriptomic profiling of cells treated with Pfn1-IN-1/compound C1 could identify downstream effects of inhibiting PFN1-actin interaction, potentially highlighting affected cellular processes or compensatory mechanisms. RNA-Seq analysis has been performed on PFN1 knockout cells to identify differential expression of genes involved in various cellular pathways.
Proteomic Analysis for Protein Expression and Modification Studies
Proteomic analysis is a powerful approach for globally assessing protein expression levels, identifying post-translational modifications, and mapping protein-protein interactions. This is crucial for understanding the cellular impact of PFN1 modulation by compounds like this compound. Quantitative proteomics methods have been employed to identify proteins that interact with PFN1 or whose expression is altered upon PFN1 manipulation. medchemexpress.comacs.orgnih.govpnas.org
Studies utilizing quantitative proteomics have revealed novel functions of PFN1, such as its identification as a pseudouridine-binding protein, suggesting a role in post-transcriptional regulation and the stability and translation efficiency of certain mRNAs, including TPI1 mRNA, which encodes a key glycolysis enzyme. medchemexpress.comacs.orgnih.gov Proteomic studies have also linked altered PFN1 expression to various cancers, indicating its potential as a prognostic marker and its involvement in drug resistance mechanisms. cancernetwork.com For instance, differential proteomics identified PFN1 in metastatic and primary renal cell carcinoma, with high expression correlating with poor outcomes. cancernetwork.com
Applying proteomic analysis to cells treated with this compound can provide insights into:
Specific protein pathways affected by this compound-mediated PFN1 inhibition.
Alterations in PFN1's interaction partners upon compound binding.
Identification of potential downstream effectors of PFN1 modulation.
Quantitative Western blotting is also a common technique used in conjunction with proteomic studies to validate changes in the expression levels of specific proteins, including PFN1 itself or proteins in pathways affected by PFN1 modulation, such as the mTOR pathway. embopress.orgnih.gov
Biophysical and Structural Techniques
Biophysical and structural techniques are essential for elucidating the three-dimensional structure of PFN1, understanding its dynamic properties, and characterizing its interactions with other molecules, including potential modulators like this compound.
Structural Modeling and Crystallization for Protein-Ligand Complex Elucidation
X-ray crystallography is a primary technique used to determine the high-resolution 3D structure of PFN1. wikipedia.orgrcsb.org These structural studies have provided detailed information about PFN1's characteristic profilin-like fold and its key functional domains, including the actin-binding domain, poly-L-proline (PLP)-binding domain, and phosphoinositide-binding domain. wikipedia.org
Structural modeling and crystallization can be applied to study the interaction between PFN1 and this compound. By co-crystallizing PFN1 with this compound, researchers can determine the precise binding site of the inhibitor on the PFN1 protein and understand the molecular interactions stabilizing the complex. This structural information is invaluable for understanding the mechanism of inhibition and for the rational design of more potent and specific PFN1 modulators. Studies on ALS-linked PFN1 mutations have utilized crystallography to reveal how single amino acid substitutions can lead to structural destabilization and altered protein conformation, providing a basis for understanding how ligand binding might also induce conformational changes. rcsb.orgnih.gov
Other biophysical techniques, such as circular dichroism, intrinsic fluorescence, and dynamic light scattering, can complement structural studies by providing information on protein folding, stability, and aggregation state in the presence of modulators. nih.govnih.gov For example, these techniques have been used to show that ALS-linked mutations can affect PFN1's secondary structure, fluorescence properties, and aggregation propensity. nih.govnih.gov Similar approaches can be used to assess the impact of this compound on PFN1's biophysical characteristics.
Functional Metabolic Assays
Given the emerging links between PFN1 function and cellular metabolism, particularly mitochondrial homeostasis, functional metabolic assays are critical for evaluating the effects of PFN1 modulators like this compound on cellular energy production and redox balance. embopress.orgnih.govresearchgate.netbiorxiv.orgresearchgate.netresearchgate.net
Seahorse Extracellular Flux Analyzer for Glycolysis and Oxidative Phosphorylation Measurement
The Seahorse Extracellular Flux Analyzer is a key tool for real-time measurement of cellular metabolic rates, specifically the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR). embopress.orgnih.govresearchgate.netbiorxiv.orgresearchgate.netevotec.comcelentyx.com OCR is an indicator of mitochondrial respiration (oxidative phosphorylation), while ECAR primarily reflects glycolysis. embopress.orgnih.govresearchgate.netbiorxiv.orgresearchgate.netevotec.comcelentyx.com
Studies using the Seahorse analyzer have demonstrated that genetic modulation of PFN1 significantly impacts cellular metabolism. For instance, PFN1 knockout cells exhibit deficient basal and compensatory glycolysis and a slight reduction in basal respiration compared to control cells. embopress.orgnih.govresearchgate.netbiorxiv.orgresearchgate.net
Applying the Seahorse assay to cells treated with this compound allows for the assessment of how inhibiting PFN1 affects:
Basal and maximal respiration.
ATP production from oxidative phosphorylation and glycolysis.
Glycolytic capacity and reserve.
Shifts in metabolic reliance between glycolysis and oxidative phosphorylation.
This provides functional data on the metabolic consequences of this compound-mediated PFN1 inhibition.
Fluorogenic Probes for Oxidative Stress Quantification
Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) production and antioxidant defense, is implicated in various pathological conditions linked to PFN1 dysfunction. nih.govresearchgate.netresearchgate.netashpublications.orgmdpi.comnih.gov Fluorogenic probes are widely used to quantify intracellular ROS levels.
Probes such as CellROX Deep Red and carboxy-DCFDA are cell-permeant dyes that become fluorescent upon oxidation by ROS. nih.govresearchgate.netashpublications.orgmdpi.com The intensity of the fluorescence signal is proportional to the level of oxidative stress within the cells, which can be measured using fluorescence microscopy or flow cytometry. ashpublications.orgmdpi.com
Research has shown that PFN1 knockout can lead to altered ROS production. nih.govresearchgate.netresearchgate.net Specifically, PFN1 knockout cells have been reported to show a reduction in ROS production compared to control cells. nih.govresearchgate.netresearchgate.net
Future Directions and Emerging Research Avenues for Pfn1 in C1 Research
Elucidation of Context-Specific PFN1 Modulation by Pfn1-IN-C1 in Diverse Cell Types
PFN1 exhibits context-specific functions across various cell types and physiological states, acting as either a promoter or inhibitor of processes like cell migration depending on the cellular environment and the balance of interacting proteins. Future research should focus on elucidating how this compound specifically modulates PFN1 activity within these diverse cellular contexts. This could involve investigating the compound's effects on PFN1-actin dynamics in different cell lines representing various tissues or disease states, such as cancer cells where PFN1's role in metastasis is complex and sometimes contradictory. Understanding how this compound influences the pro- vs. anti-migratory functions of PFN1 in a context-dependent manner will be crucial.
Investigation of this compound Effects on Actin-Independent PFN1 Functions
Beyond its well-established role in actin dynamics, PFN1 has been shown to participate in actin-independent functions, including interactions with poly-L-proline-rich proteins, roles in the nucleus affecting transcription, and involvement in processes like endocytosis and membrane trafficking. Given that this compound is characterized as an inhibitor of the PFN1-actin interaction, future studies should explore whether this compound has any indirect or off-target effects on these actin-independent functions of PFN1. Research could investigate if this compound influences PFN1's nuclear localization, its interaction with transcriptional machinery, or its roles in membrane dynamics, thereby providing a more complete picture of its cellular impact.
Exploration of this compound in Modulating Cross-Talk Between Cytoskeletal Systems
The actin and microtubule cytoskeletal systems are intricately linked and exhibit significant cross-talk, influencing various cellular processes. PFN1 has been shown to interact with tubulin and influence microtubule polymerization. A key future direction is to explore how this compound-mediated inhibition of PFN1-actin interaction impacts the interplay between the actin and microtubule networks. This could involve examining changes in microtubule structure, dynamics, and associated cellular functions (e.g., intracellular transport, cell division) upon this compound treatment, providing insights into how modulating one cytoskeletal component through PFN1 inhibition affects the other.
Development of Novel Research Tools and Methodologies for PFN1 Modulator Studies
The identification of this compound through structure-based virtual screening highlights the potential of this approach for discovering PFN1 modulators nih.gov. Future research can build upon this by developing novel research tools and methodologies. This includes the synthesis and characterization of this compound analogs with potentially improved specificity, potency, or pharmacokinetic properties. Furthermore, developing advanced imaging techniques or biosensors that can directly visualize the real-time effects of this compound on PFN1 conformation, localization, and interaction with binding partners in live cells would significantly advance the field.
Research into this compound as a Molecular Probe for Unraveling PFN1 Pathophysiological Roles
PFN1 is implicated in the pathogenesis of several diseases, including various cancers and neurodegenerative disorders like ALS. This compound serves as a valuable molecular probe to dissect the specific contributions of PFN1-actin interaction to these pathological conditions. Future research should utilize this compound in relevant disease models (in vitro and in vivo) to investigate how disrupting PFN1-actin binding affects disease progression, cellular dysfunction, and molecular pathways involved in the pathology. This could help determine if targeting the PFN1-actin interaction with compounds like this compound holds therapeutic potential.
Computational Approaches in Predicting this compound Analogs and Their Interactions
Leveraging computational approaches, similar to those used in the initial identification of this compound, can significantly accelerate future research nih.gov. This involves using advanced docking simulations, molecular dynamics, and quantitative structure-activity relationship (QSAR) modeling to predict novel this compound analogs with enhanced binding affinity or specificity for PFN1. Computational studies can also help predict potential off-target interactions and optimize the chemical structure for desired properties, guiding the rational design of next-generation PFN1 modulators.
Q & A
Q. What is the molecular mechanism of action of Pfn1-IN-C1, and how can its specificity for Profilin 1 (PFN1) be validated experimentally?
- Methodological Answer: To validate specificity, use competitive binding assays (e.g., surface plasmon resonance or fluorescence polarization) with PFN1 and structurally related proteins (e.g., PFN2). Include negative controls (e.g., PFN1 knockout cells) and quantify binding affinity (Kd) . For mechanistic studies, combine in vitro actin polymerization assays with PFN1 co-incubation to assess inhibition kinetics .
Q. What are the recommended in vitro and in vivo models for studying this compound’s effects on cytoskeletal dynamics?
- Methodological Answer:
Q. How should researchers address batch-to-batch variability in this compound synthesis for reproducibility?
- Methodological Answer: Standardize synthesis protocols using high-performance liquid chromatography (HPLC) for purity (>95%) and nuclear magnetic resonance (NMR) for structural validation. Document deviations (e.g., solvent ratios, temperature) in supplementary materials .
Advanced Research Questions
Q. How can conflicting data on this compound’s efficacy in different cancer cell lines be resolved?
- Methodological Answer: Apply the PICOT framework to dissect variables:
- P opulation: Compare PFN1 expression levels (via Western blot) across cell lines.
- I ntervention: Standardize dosing regimens (e.g., IC50 normalization).
- C omparison: Use isogenic cell lines (PFN1+/+ vs. PFN1−/−) to isolate compound effects.
- O utcome: Quantify actin polymerization rates via TIRF microscopy .
Q. What statistical approaches are optimal for analyzing dose-response curves of this compound in heterogeneous cell populations?
Q. How can researchers integrate this compound findings with existing PFN1 interactome data to identify synergistic targets?
- Methodological Answer: Perform network pharmacology analysis using STRING or Cytoscape. Overlap this compound’s phenotypic outcomes (e.g., migration inhibition) with PFN1’s protein-protein interaction partners (e.g., WASp, VASP). Validate synergies via combinatorial siRNA/compound screens .
Methodological Pitfalls and Solutions
Q. What are common experimental design flaws in this compound studies, and how can they be mitigated?
- Answer:
Q. How should researchers handle contradictory results between in vitro and in vivo models for this compound?
- Answer: Apply the FINER criteria to evaluate feasibility and relevance:
- F easible: Replicate in vivo conditions (e.g., hypoxia) in 3D in vitro models (e.g., spheroids).
- N ovel: Use spatial transcriptomics to map PFN1 activity gradients in tissues .
Data Reporting Standards
Q. What metadata is critical for sharing this compound research data in public repositories?
- Answer: Include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
